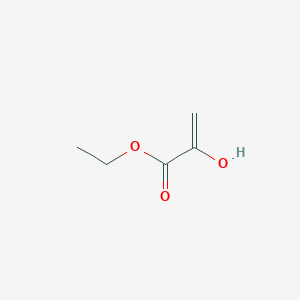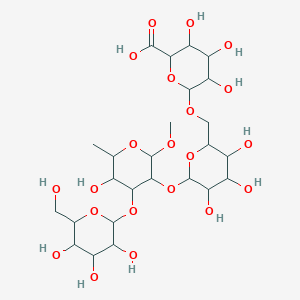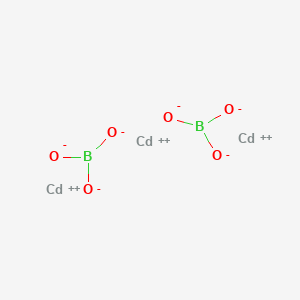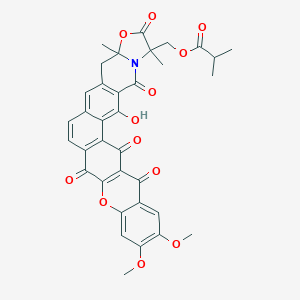
1,3-Benzothiazole-2-carbothiohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzothiazole-2-carbothiohydrazide, also known as BTCH, is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological applications. This compound is synthesized through a simple and efficient method and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 1,3-Benzothiazole-2-carbothiohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species.
Biochemische Und Physiologische Effekte
1,3-Benzothiazole-2-carbothiohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can decrease lipid peroxidation and increase antioxidant enzyme activity, indicating its potential as an antioxidant agent. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to decrease the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-Benzothiazole-2-carbothiohydrazide in lab experiments is its cost-effectiveness and ease of synthesis. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to have low toxicity and is relatively stable under various conditions. However, one limitation of using 1,3-Benzothiazole-2-carbothiohydrazide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1,3-Benzothiazole-2-carbothiohydrazide. One potential area of study is its potential as a neuroprotective agent. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can protect against oxidative stress-induced neurotoxicity and has potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to investigate the potential of 1,3-Benzothiazole-2-carbothiohydrazide as an anticancer agent and its mechanism of action in cancer cells. Finally, studies are needed to investigate the potential of 1,3-Benzothiazole-2-carbothiohydrazide as a therapeutic agent for various inflammatory diseases.
In conclusion, 1,3-Benzothiazole-2-carbothiohydrazide is a promising compound with potential applications in various scientific fields. Its cost-effective synthesis method, low toxicity, and potential biological properties make it a popular choice for researchers. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 1,3-Benzothiazole-2-carbothiohydrazide involves the reaction of 2-aminothiophenol with hydrazine hydrate and carbon disulfide. The resulting product is then treated with acetic anhydride to obtain 1,3-Benzothiazole-2-carbothiohydrazide in high yield. This synthesis method is cost-effective and easy to perform, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
1,3-Benzothiazole-2-carbothiohydrazide has been extensively studied for its potential applications in various scientific fields. It has been investigated for its antibacterial, antifungal, anticancer, and antioxidant properties. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can inhibit the growth of various bacterial and fungal strains and has potential as an alternative to traditional antibiotics and antifungal agents. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to induce apoptosis in cancer cells and has potential as a chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
127627-23-0 |
|---|---|
Produktname |
1,3-Benzothiazole-2-carbothiohydrazide |
Molekularformel |
C8H7N3S2 |
Molekulargewicht |
209.3 g/mol |
IUPAC-Name |
1,3-benzothiazole-2-carbothiohydrazide |
InChI |
InChI=1S/C8H7N3S2/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12) |
InChI-Schlüssel |
NJYRKUFOLPJFAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)NN |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)NN |
Synonyme |
2-Benzothiazolecarbothioicacid,hydrazide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




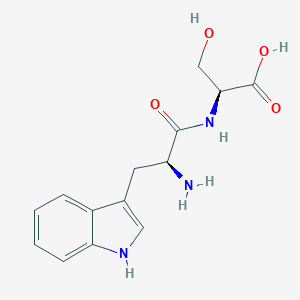
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)
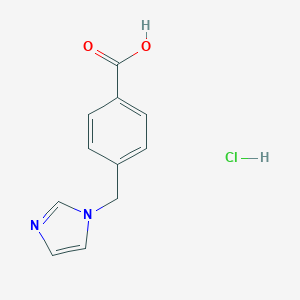

![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)

